N-[4-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
N-[4-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1007185
InChI:
InChI=1S/C18H15ClN2O3S/c1-10(22)20-11-3-5-12(6-4-11)21-18(23)17-16(19)14-8-7-13(24-2)9-15(14)25-17/h3-9H,1-2H3,(H,20,22)(H,21,23)
SMILES:
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl
Molecular Formula:
C18H15ClN2O3S
Molecular Weight:
374.8 g/mol
N-[4-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
CAS No.:
Cat. No.: VC1007185
Molecular Formula: C18H15ClN2O3S
Molecular Weight: 374.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15ClN2O3S |
|---|---|
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H15ClN2O3S/c1-10(22)20-11-3-5-12(6-4-11)21-18(23)17-16(19)14-8-7-13(24-2)9-15(14)25-17/h3-9H,1-2H3,(H,20,22)(H,21,23) |
| Standard InChI Key | OINCNNMRCNHZNB-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl |
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